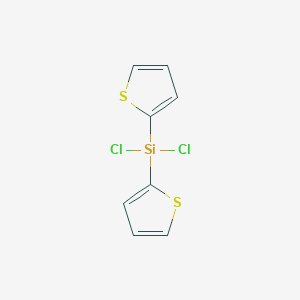
Dichlorodi(thiophen-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorodi(thiophen-2-yl)silane: is an organosilicon compound that features two thiophene rings attached to a silicon atom, which is also bonded to two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorodi(thiophen-2-yl)silane typically involves the reaction of thiophen-2-yl lithium or thiophen-2-yl magnesium bromide with silicon tetrachloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2C4H3SLi+SiCl4→(C4H3S)2SiCl2+2LiCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Dichlorodi(thiophen-2-yl)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, to form new organosilicon compounds.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form silane derivatives with different oxidation states of silicon.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed:
Substitution Reactions: New organosilicon compounds with different functional groups.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Silane derivatives with varying oxidation states.
Applications De Recherche Scientifique
Dichlorodi(thiophen-2-yl)silane has several scientific research applications, including:
Materials Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of Dichlorodi(thiophen-2-yl)silane involves its ability to participate in various chemical reactions due to the presence of reactive chlorine atoms and thiophene rings. The silicon atom can form stable bonds with other elements, making it a versatile compound in organic synthesis. The thiophene rings contribute to the compound’s electronic properties, making it useful in materials science and catalysis.
Comparaison Avec Des Composés Similaires
Dichlorodiphenylsilane: Similar structure but with phenyl groups instead of thiophene rings.
Dichlorodimethylsilane: Contains methyl groups instead of thiophene rings.
Dichlorodiethylsilane: Contains ethyl groups instead of thiophene rings.
Uniqueness: Dichlorodi(thiophen-2-yl)silane is unique due to the presence of thiophene rings, which impart distinct electronic and structural properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and optoelectronic devices.
Propriétés
Numéro CAS |
64102-92-7 |
|---|---|
Formule moléculaire |
C8H6Cl2S2Si |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
dichloro(dithiophen-2-yl)silane |
InChI |
InChI=1S/C8H6Cl2S2Si/c9-13(10,7-3-1-5-11-7)8-4-2-6-12-8/h1-6H |
Clé InChI |
GUSKNSFAPQKMCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)[Si](C2=CC=CS2)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14493324.png)
![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)
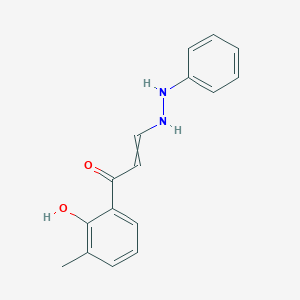
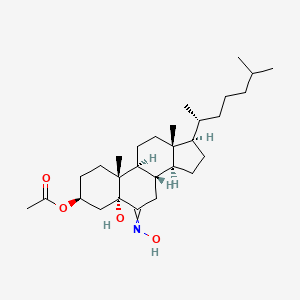
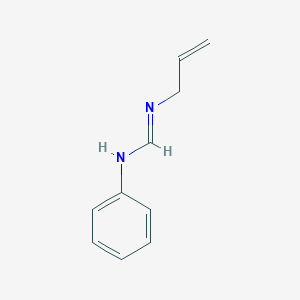
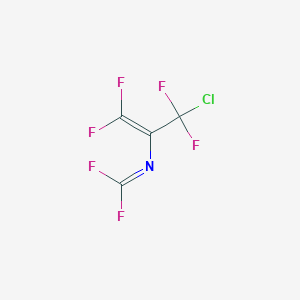
![4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14493354.png)


![{[(2-Chlorophenyl)methyl]amino}acetonitrile](/img/structure/B14493370.png)
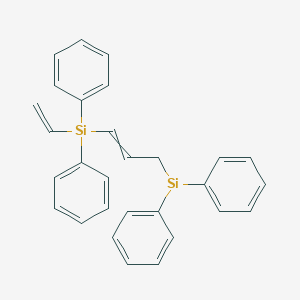
![5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one](/img/structure/B14493374.png)
